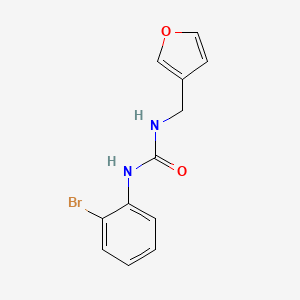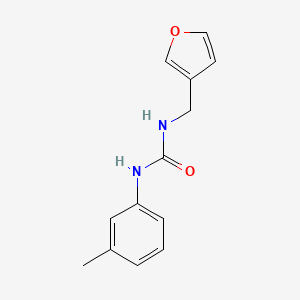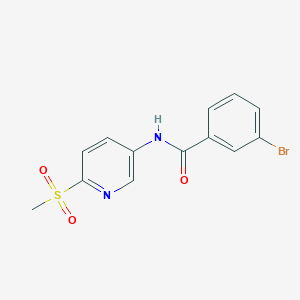
3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide involves the inhibition of various enzymes, including protein kinases and phosphodiesterases. This inhibition leads to the disruption of various cellular processes, including signal transduction and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide have been extensively studied. This compound has been shown to exhibit anti-cancer activity, as well as anti-inflammatory and anti-fibrotic effects. It has also been shown to have potential applications in the treatment of various metabolic disorders, including diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide has several advantages for use in laboratory experiments. It is a potent inhibitor of various enzymes, making it a valuable tool for the study of cellular processes. However, this compound also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for the study of 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide. These include further investigation of its anti-cancer activity and the development of novel cancer therapies based on this compound. Additionally, this compound may have potential applications in the treatment of various metabolic disorders, and further research in this area is warranted. Finally, the development of new synthetic methods for the production of this compound may enable its wider use in scientific research.
Synthesemethoden
The synthesis of 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-bromoaniline with 2,4-dimethylpyridine to form 3-bromo-N-(2,4-dimethylpyridin-3-yl)aniline. This intermediate is then reacted with methanesulfonyl chloride to form 3-bromo-N-(2,4-dimethylpyridin-3-yl)-4-methylsulfonylaniline. Finally, the desired compound, 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide, is obtained through the reaction of 3-bromo-N-(2,4-dimethylpyridin-3-yl)-4-methylsulfonylaniline with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases. It has also been shown to have anti-cancer activity, making it a potential candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c1-20(18,19)12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRTYZMURDJNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
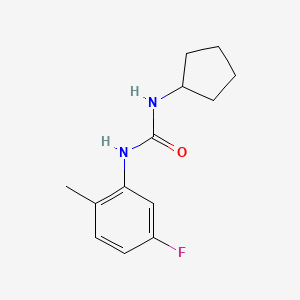

![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
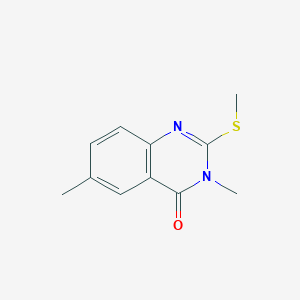
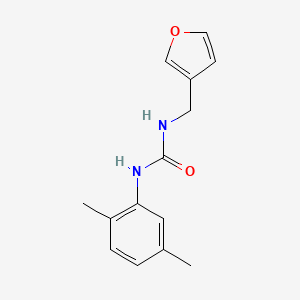

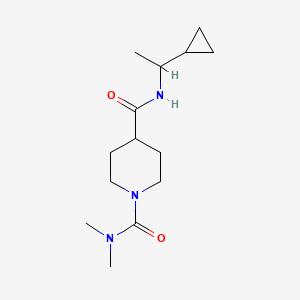
![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
